molecular formula C7H15N3P+ B12786696 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane CAS No. 53597-71-0

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane

Cat. No.: B12786696
CAS No.: 53597-71-0
M. Wt: 172.19 g/mol
InChI Key: QQPRAGOSBJBHPK-UHFFFAOYSA-N
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Description

1-Methyl-1λ⁵,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane is a phosphorus-containing heterocyclic compound with a rigid adamantane-like cage structure. Its core consists of a tricyclic framework featuring nitrogen and phosphorus atoms at specific positions, with a methyl group substituting one nitrogen atom. This modification enhances its stability and solubility compared to the parent 1,3,5-triaza-7-phosphaadamantane (PTA) . The compound is often isolated as a tetrafluoroborate salt (e.g., 1-methyl-1-azonia-3,5-diaza-7-phosphatricyclo[3.3.1.1³,⁷]decane tetrafluoroborate), which is characterized by X-ray crystallography, confirming its distorted adamantane geometry and ionic nature .

The methyl group at the 1-position introduces steric and electronic effects, influencing coordination behavior in metal complexes. This compound is part of a broader class of water-soluble phosphine ligands, valued for their ability to stabilize transition metal catalysts in aqueous media .

Properties

CAS No.

53597-71-0

Molecular Formula

C7H15N3P+

Molecular Weight

172.19 g/mol

IUPAC Name

1-methyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H15N3P/c1-10-3-8-2-9(4-10)6-11(5-8)7-10/h2-7H2,1H3/q+1

InChI Key

QQPRAGOSBJBHPK-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CN3CN(C1)CP(C3)C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane typically involves the methylation of the parent 1,3,5-triaza-7-phosphaadamantane (PTA) compound. PTA itself is synthesized through cyclization reactions involving phosphorus and nitrogen precursors, forming the characteristic cage structure.

The methylation step is usually carried out by treating PTA with methylating agents such as methyl iodide or methyl triflate under controlled conditions. This reaction selectively methylates the nitrogen atom in the cage, producing the quaternary ammonium salt form of the compound.

Detailed Synthetic Procedure

  • Starting Material: 1,3,5-triaza-7-phosphaadamantane (PTA)
  • Methylating Agent: Methyl iodide (CH3I) or methyl triflate (CF3SO3CH3)
  • Solvent: Commonly polar aprotic solvents such as acetonitrile or dichloromethane
  • Reaction Conditions: Room temperature to mild heating (20–50 °C), under inert atmosphere to prevent oxidation
  • Reaction Time: Several hours to overnight, depending on reagent concentration and temperature

The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the methylating agent, forming the N-methylated cationic species. The product is isolated by precipitation or crystallization, often as an iodide or tetrafluoroborate salt depending on the methylating agent and subsequent anion exchange steps.

Oxidation and Derivative Formation

In some cases, the phosphorus atom in the cage is oxidized post-methylation to form the corresponding phosphine oxide derivative. This is achieved by controlled oxidation using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The oxidation slightly alters bond lengths within the cage but retains the overall structure.

Research Findings and Characterization

Structural Analysis

X-ray crystallography studies of the methylated compound reveal a cage-like cationic structure with slight elongation of C–N bonds around the methylated nitrogen and minor shortening of C–P bonds upon oxidation. The compound forms stable crystalline salts with various anions such as triiodide or tetrafluoroborate, which influence the supramolecular assembly through hydrogen bonding networks.

Purity and Physical Data

Parameter Data
Molecular Formula C7H15N3P+
Molecular Weight 172.19 g/mol
CAS Number 53597-71-0
Melting Point Not widely reported; PTA melts at 244–250 °C (for comparison)
Solubility Soluble in polar solvents; water-soluble derivatives reported
Common Salts Iodide, tetrafluoroborate

Analytical Techniques

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Synthesis of PTA Cyclization of phosphorus and nitrogen precursors Formation of cage-like 1,3,5-triaza-7-phosphaadamantane
N-Methylation PTA + Methyl iodide or methyl triflate in acetonitrile, RT to 50 °C Formation of 1-methyl-1lambda(5),3,5-triaza-7-phosphatricyclo cation
Oxidation (optional) Mild oxidants (H2O2, m-CPBA) Formation of phosphine oxide derivative
Salt Formation Anion exchange (e.g., with BF4−) Isolation of stable crystalline salts

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1,3,5-Triaza-7-phosphaadamantane (PTA)

  • Structure : Lacks the methyl substitution at the 1-position.
  • Properties : Highly water-soluble due to the absence of hydrophobic substituents. Forms stable complexes with Ru, Pd, and Os .
  • Applications : Used in anticancer Ru(II) arene complexes (e.g., [Ru(η⁶-p-cymene)Cl₂(PTA)]), where pH-dependent DNA binding enhances selectivity for cancer cells .

2,4,6-Triphenyl-1,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane

  • Structure : Three phenyl groups substituted at the 2, 4, and 6 positions.
  • Properties : Reduced water solubility due to aromatic substituents. Exhibits dual coordination modes (cis/trans) in PdCl₂ complexes, as shown by distinct ³¹P-NMR signals at δ −34.0 and −51.5 .
  • Applications: Active in Suzuki-Miyaura cross-coupling reactions, though less efficient than RO-PTA (3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane) .

3,7-Dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane (RO-PTA)

  • Structure : Contains methyl groups at the 3 and 7 positions, reducing ring strain.
  • Properties : Improved catalytic activity in aqueous Suzuki reactions compared to PTA derivatives, achieving 50–90% yields with aryl bromides .
  • Applications : Pd(II) complexes of RO-PTA are structurally characterized, showing planar coordination geometries ideal for cross-coupling .

Functional Analogs

Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane)

  • Structure : Nitrogen-only adamantane analog without phosphorus.
  • Properties : Basic (pKₐ ≈ 5.0) and thermally stable. Hydrolyzes to formaldehyde and ammonia under acidic conditions.
  • Applications : Used as a urinary antiseptic (e.g., methenamine) and in polymer production .

Antimicrobial Derivatives: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane, 1-methyl-, chloride

  • Structure : Chloride salt with a methyl group at the 1-position.
  • Properties : Registered as an antimicrobial pesticide (EPA PC Code: 128889). Broad-spectrum activity against bacteria and fungi .
  • Applications : Used in industrial preservatives and disinfectants .

Comparative Analysis Table

Compound Name Substituents Solubility Key Applications Notable Data/References
1-Methyl-1λ⁵,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane Methyl at N1 Moderate (ionic) Catalyst stabilization, medicinal chemistry X-ray structure in
PTA None High Anticancer Ru complexes, aqueous catalysis Cytotoxicity in
2,4,6-Triphenyl-PTA Phenyl at N2, N4, N6 Low Suzuki reactions (Pd complexes) ³¹P-NMR δ −34.0/−51.5
RO-PTA Methyl at N3, N7 Moderate High-yield Suzuki cross-coupling 90% yield in
Hexamethylenetetramine None (N-only) High Urinary antiseptic, polymer precursor pKₐ ~5.0
1-Methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride Methyl at N1, Cl⁻ counterion High Antimicrobial pesticide EPA registration

Biological Activity

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane, commonly referred to as PTA (phosphatrane), is a heterocyclic compound featuring a phosphorus atom within a tricyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and catalysis, due to its unique biological properties and potential applications.

  • Molecular Formula : C7H15N3P
  • Molecular Weight : 172.1879 g/mol
  • CAS Number : 53597-71-0
  • Structure : The compound consists of a phosphatrane core with three nitrogen atoms and one phosphorus atom integrated into a bicyclic framework.

Biological Activity Overview

The biological activity of PTA has been explored in various contexts, including antimicrobial and anticancer properties. Below is a summary of key findings from recent studies.

Antimicrobial Activity

PTA has been investigated for its potential as an antimicrobial agent:

  • Study Findings : A study demonstrated that silver(I) complexes of PTA exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans .
  • Mechanism : The antimicrobial effect is attributed to the formation of coordination polymers that enhance the bioavailability of silver ions, which are known for their antimicrobial properties.

Anticancer Properties

Research has also highlighted the potential of PTA in cancer therapy:

  • Ruthenium Complexes : PTA has been utilized as a ligand in ruthenium-based complexes that showed promising anticancer activity through mechanisms involving proteomic alterations in cancer cells .
  • Cell Line Studies : In vitro studies on various cancer cell lines indicated that PTA-containing complexes could inhibit cell proliferation effectively, suggesting its role as a potential therapeutic agent against cancer .

Case Studies

Several case studies have explored the biological applications of PTA:

  • Antimicrobial Silver Complexes
    • Objective : To evaluate the efficacy of silver(I) complexes containing PTA against pathogenic microorganisms.
    • Results : The study reported significant inhibition of microbial growth at low concentrations, indicating strong potential for clinical applications in treating infections.
  • Anticancer Ruthenium Complexes
    • Objective : To assess the anticancer effects of ruthenium complexes with PTA ligands.
    • Results : These complexes demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics, with lower side effects on normal cells.

Data Tables

PropertyValue
Molecular FormulaC7H15N3P
Molecular Weight172.1879 g/mol
CAS Number53597-71-0
Antimicrobial ActivityEffective against S. aureus, E. coli, C. albicans
Anticancer ActivityCytotoxicity in cancer cell lines

Q & A

Q. What are the recommended safety protocols for handling 1-Methyl-1λ⁵,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use fume hoods for synthesis or reactions to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid:
    • Inhalation: Immediately move to fresh air; administer artificial respiration if necessary .
    • Skin/Eye Contact: Rinse with copious water for ≥15 minutes; seek medical evaluation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document incidents for institutional safety reviews.

Q. How is the compound synthesized and structurally characterized?

Methodological Answer:

  • Synthesis:
    • React 1,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane (PTA) with methylating agents (e.g., methyl iodide) in anhydrous solvents like THF under nitrogen .
    • Purify via recrystallization from methanol/water mixtures .
  • Characterization:
    • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to confirm the adamantane-like cage structure and methyl substitution .
    • Spectroscopy: Employ 31^{31}P NMR (δ ~20–30 ppm) and 1^{1}H NMR to verify methyl group integration and PTA backbone integrity .

Advanced Research Questions

Q. How can researchers design metal complexes using this ligand to enhance catalytic activity in aqueous media?

Methodological Answer:

  • Ligand Modification: Introduce functional groups (e.g., carboxylate, hydroxyl) to PTA derivatives to improve water solubility and metal coordination .
  • Catalytic Optimization:
    • Reaction Conditions: Use [Ru(η⁶-p-cymene)Cl₂(PTA)] complexes at 80°C under 7500 Torr H₂ pressure for hydrogenation reactions in water .
    • Kinetic Studies: Monitor turnover frequencies (TOFs) via GC-MS or in situ IR spectroscopy to correlate ligand structure with activity .
  • Mechanistic Insights: Conduct DFT calculations to map electron density shifts at the phosphorus center during catalysis .

Q. What methodologies are employed to resolve contradictions in catalytic efficiency across different studies?

Methodological Answer:

  • Parameter Standardization: Control variables such as pH, temperature, and counterion effects (e.g., BF₄⁻ vs. Cl⁻) to isolate ligand-specific contributions .
  • Cross-Validation: Compare catalytic yields under identical conditions using benchmark substrates (e.g., styrene hydrogenation) .
  • Advanced Analytics: Utilize EXAFS to probe metal-ligand bond lengths and coordination geometries in situ .

Q. How is the compound’s toxicity assessed for biomedical applications, and what regulatory frameworks apply?

Methodological Answer:

  • In Vitro Assays:
    • Conduct MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values for Ru-PTA complexes .
    • Evaluate selectivity via comparative testing on healthy cells (e.g., lymphocytes isolated via Boyum’s method) .
  • Regulatory Compliance:
    • Align with EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays for environmental toxicity .
    • Reference OSHA HCS guidelines for workplace exposure limits .

Q. What strategies are used to study its role in macromolecular crystallography phasing?

Methodological Answer:

  • Experimental Phasing: Incorporate heavy-atom derivatives (e.g., Pt-PTA complexes) for MAD/SAD phasing using SHELXC/D/E pipelines .
  • Data Collection: Optimize resolution (≤1.2 Å) at synchrotron sources to resolve ligand-protein interactions .
  • Refinement: Apply anisotropic B-factor modeling in SHELXL to account for disorder in the adamantane cage .

Q. How can computational modeling predict its behavior in novel coordination architectures?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand flexibility in aqueous solutions using AMBER or CHARMM force fields .
  • Docking Studies: Map steric and electronic profiles of PTA derivatives to predict binding affinities with transition metals (e.g., Au(I), Re(I)) .
  • Electronic Structure Analysis: Perform NBO analysis to quantify P→M σ-donation and back-donation contributions .

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